molecular formula C9H7NO2 B12354415 3-hydroxy-4aH-quinolin-2-one

3-hydroxy-4aH-quinolin-2-one

Cat. No.: B12354415
M. Wt: 161.16 g/mol
InChI Key: KOJYXASVPXAEGV-UHFFFAOYSA-N
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Description

3-Hydroxy-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 3-position and a keto group at the 2-position. Quinolinones are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4aH-quinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolinones, which exhibit enhanced biological activities. For example, the acetylation of this compound yields 3-acetyl-4-hydroxyquinolin-2-one, a compound with significant antimicrobial properties .

Mechanism of Action

The mechanism of action of 3-hydroxy-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, it acts as a selective glycine site antagonist, which is relevant to the treatment of nervous system diseases such as stroke and Parkinson’s disease .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

3-hydroxy-4aH-quinolin-2-one

InChI

InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)10-9(8)12/h1-6,11H

InChI Key

KOJYXASVPXAEGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=C(C(=O)N=C2C=C1)O

Origin of Product

United States

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